N-(cyanomethyl)-2-fluorobenzamide
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Overview
Description
N-(cyanomethyl)-2-fluorobenzamide is an organic compound that features a benzamide core substituted with a cyanomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form amines, which can further react to form various derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst, such as palladium, and are carried out under inert atmospheres.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions.
Comparison with Similar Compounds
- N-(cyanomethyl)-2-chlorobenzamide
- N-(cyanomethyl)-2-bromobenzamide
- N-(cyanomethyl)-2-iodobenzamide
Comparison: N-(cyanomethyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s potency and selectivity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits higher stability and better pharmacokinetic properties.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
N-(cyanomethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13) |
InChI Key |
IGQXQWXBQNUPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC#N)F |
Origin of Product |
United States |
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